Cas no 929622-09-3 (Bavisant dihydrochloride anhydrous)

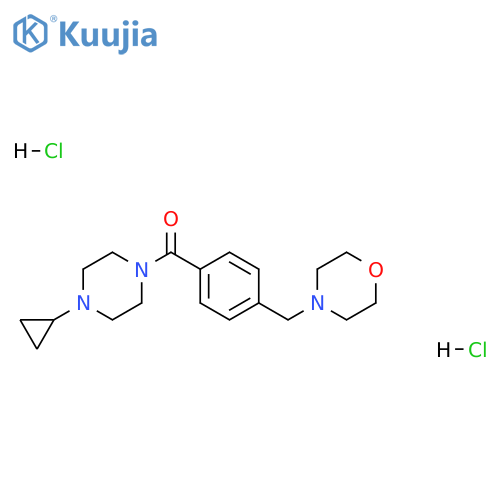

929622-09-3 structure

商品名:Bavisant dihydrochloride anhydrous

Bavisant dihydrochloride anhydrous 化学的及び物理的性質

名前と識別子

-

- Bavisant (dihydrochloride)

- (4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone,dihydrochloride

- BAVISANT DIHYDROCHLORIDE

- Bavisant dihydrochloride anhydrous

- 1B5560RN9F

- (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone dihydrochloride

- Methanone, (4-cyclopropyl-1-piperazinyl)(4-(4-morpholinylmethyl)phenyl)-, hydrochloride (1:2)

- A15015

- Q27252184

- (4-Cyclopropyl-piperazin-1-yl)-(4-morpholin-4-ylmethyl-phenyl)-methanone bis-hydrochloride salt

- (4-Cyclopropyl-piperazin-1

- (4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone;dihydrochloride

- HY-14880A

- SCHEMBL521755

- AKOS030527011

- (4-Cyclopropyl-piperazin-1-yl)-(4-morpholin-4-ylmethyl-phenyl)-methanone dihydrochloride salt

- CS-1458

- BAVISANT DIHYDROCHLORIDE [WHO-DD]

- DTXSID00239212

- DA-71300

- PBVFXCXXVLBYKF-UHFFFAOYSA-N

- 929622-09-3

- UNII-1B5560RN9F

-

- インチ: 1S/C19H27N3O2.2ClH/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20;;/h1-4,18H,5-15H2;2*1H

- InChIKey: PBVFXCXXVLBYKF-UHFFFAOYSA-N

- ほほえんだ: Cl[H].Cl[H].O=C(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C([H])([H])C([H])([H])OC([H])([H])C1([H])[H])N1C([H])([H])C([H])([H])N(C([H])([H])C1([H])[H])C1([H])C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 401.1636826g/mol

- どういたいしつりょう: 401.1636826g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 418

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 36

Bavisant dihydrochloride anhydrous セキュリティ情報

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Bavisant dihydrochloride anhydrous 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B876346-5mg |

Bavisant dihydrochloride |

929622-09-3 | 98% | 5mg |

¥2,154.60 | 2022-09-02 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55186-5mg |

Bavisant dihydrochloride |

929622-09-3 | 98% | 5mg |

¥1887.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55186-50mg |

Bavisant dihydrochloride |

929622-09-3 | 98% | 50mg |

¥7524.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55186-100mg |

Bavisant dihydrochloride |

929622-09-3 | 98% | 100mg |

¥11705.00 | 2023-09-07 | |

| Ambeed | A317677-5mg |

(4-Cyclopropylpiperazin-1-yl)(4-(morpholinomethyl)phenyl)methanone dihydrochloride |

929622-09-3 | 98+% | 5mg |

$287.0 | 2025-02-26 | |

| Crysdot LLC | CD31000212-100mg |

Bavisant dihydrochloride |

929622-09-3 | 98+% | 100mg |

$911 | 2024-07-18 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55186-2mg |

Bavisant dihydrochloride |

929622-09-3 | 98% | 2mg |

¥1292.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55186-10mg |

Bavisant dihydrochloride |

929622-09-3 | 98% | 10mg |

¥2966.00 | 2023-09-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B876346-2mg |

Bavisant dihydrochloride |

929622-09-3 | 98% | 2mg |

¥1,475.10 | 2022-09-02 | |

| Crysdot LLC | CD31000212-50mg |

Bavisant dihydrochloride |

929622-09-3 | 98+% | 50mg |

$586 | 2024-07-18 |

Bavisant dihydrochloride anhydrous 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

929622-09-3 (Bavisant dihydrochloride anhydrous) 関連製品

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:929622-09-3)Bavisant dihydrochloride anhydrous

清らかである:99%

はかる:5mg

価格 ($):258.0